![molecular formula C19H16FN3O4S B2746075 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole CAS No. 438481-49-3](/img/structure/B2746075.png)
1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a fluorophenoxy group, a nitrophenylthio group, and an acetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR, IR spectroscopy, and X-ray crystallography are typically used to analyze molecular structures .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole has been investigated for its antimicrobial potential. Researchers have explored its efficacy against bacteria, fungi, and other microorganisms. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for novel antimicrobial agents .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. This compound has been studied for its anti-inflammatory effects. By modulating specific pathways, it may help reduce inflammation and alleviate associated symptoms .
Anticancer Research
The nitrophenyl-thio moiety in 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole suggests potential anticancer activity. Researchers have explored its impact on cancer cell lines, investigating mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth .
Pesticide Development
Due to its unique structure, this compound has drawn interest in the field of pesticide development. Researchers have evaluated its insecticidal and herbicidal properties. Understanding its mode of action could lead to the design of more effective and environmentally friendly pesticides.
Metal Chelation and Coordination Chemistry
The sulfur-containing thio group in this compound allows it to form complexes with metal ions. Researchers have explored its potential as a ligand in coordination chemistry. By binding to metal centers, it may exhibit catalytic or other interesting properties .
Photophysical Properties
1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole’s electronic structure makes it intriguing for photophysical studies. Investigations into its absorption and emission spectra, fluorescence behavior, and excited-state properties contribute to our understanding of its photophysical behavior .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-12-19(28-17-6-4-3-5-16(17)23(25)26)13(2)22(21-12)18(24)11-27-15-9-7-14(20)8-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNZKZCRPXPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


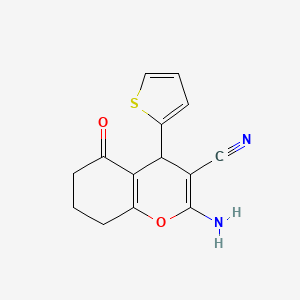
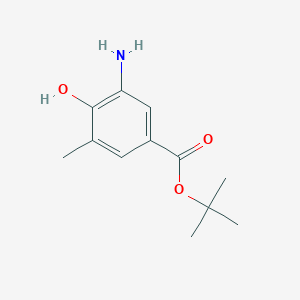
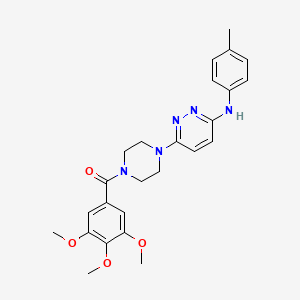
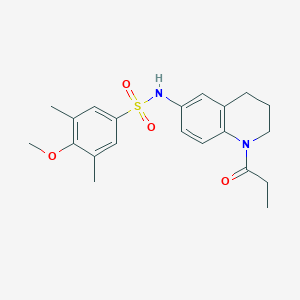
![[1,2,4]Triazolo[4,3-a]quinolin-1-amine](/img/structure/B2745999.png)
![Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2746001.png)
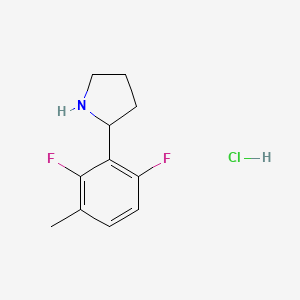
![N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2746006.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazole](/img/structure/B2746007.png)
![Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2746009.png)

![2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2746014.png)
![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)